5-fluoro-N-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide
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Overview
Description
5-Fluoro-N-(4-methoxyphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, a thiophene ring, and a benzofuran core. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(4-methoxyphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the fluorine atom, and the attachment of the methoxyphenyl and thiophene groups. Common synthetic routes include:
Formation of Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of Methoxyphenyl and Thiophene Groups: These groups can be introduced through Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-(4-methoxyphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
5-Fluoro-N-(4-methoxyphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(4-methoxyphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 2,3,4-trisubstituent thiophene share structural similarities with the thiophene ring in the target compound.
Benzofuran Derivatives: Compounds like 2-arylbenzofurans and 2-alkylbenzofurans have similar benzofuran cores.
Uniqueness
5-Fluoro-N-(4-methoxyphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is unique due to the combination of its fluorine atom, methoxyphenyl group, and thiophene ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H18FNO3S |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
5-fluoro-N-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H18FNO3S/c1-14-19-12-15(23)5-10-20(19)27-21(14)22(25)24(13-18-4-3-11-28-18)16-6-8-17(26-2)9-7-16/h3-12H,13H2,1-2H3 |
InChI Key |
JJJNDGJLYCFCBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)N(CC3=CC=CS3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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